Dl-Phenylalanine

Pharmacokinetics Stereospecific metabolism Bioavailability

DL-Phenylalanine (CAS 150-30-1) is the only racemic mixture that delivers the dual pharmacological profile: the L-enantiomer as a catecholamine precursor and the D-enantiomer as a carboxypeptidase A inhibitor to preserve enkephalins. This synergistic mechanism supports mood regulation and analgesic research. With water solubility of 14.11 g/L at 25°C and >98% transmittance up to 2.0% concentration, it is ideally suited for aqueous formulation. Purity ≥99% ensures reproducible results. Refer to validated RP-HPLC-FLD methods for bioanalysis. Procure the racemate to access this unique dual functionality unavailable from single enantiomers.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 150-30-1
Cat. No. B559549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDl-Phenylalanine
CAS150-30-1
SynonymsDL-PHENYLALANINE; 150-30-1; phenylalanine; 2-amino-3-phenylpropanoicacid; DL-3-Phenylalanine; H-DL-Phe-OH; phenylalanin; 2-Amino-3-phenylpropionicacid; Phenylalanine,dl-; DL-2-Amino-3-phenylpropanoicacid; Alanine,phenyl-,dl-; DL-.beta.-Phenylalanine; alpha-Amino-beta-phenylpropionicacid; PhenylalanineDL-form; NSC9959; 2-Amino-3-phenylpropionicacid,dl-; .beta.-Phenylalanine,dl-; DL-alpha-Amino-beta-phenylpropionicacid; FEMANo.3726; CHEBI:28044; COLNVLDHVKWLRT-UHFFFAOYSA-N; alpha-Aminohydrocinnamicacid,dl-; DL-.beta.-Phenyl-.alpha.-alanine; EINECS205-756-7; MFCD00064225
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
InChIKeyCOLNVLDHVKWLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

DL-Phenylalanine (CAS 150-30-1) Procurement Guide: Chemical Identity and Baseline Characteristics for Industrial and Research Applications


DL-Phenylalanine (CAS 150-30-1), also designated as DLPA or (±)-2-amino-3-phenylpropionic acid, is a synthetic racemic mixture consisting of equal parts (50:50) of the D- and L- enantiomers of phenylalanine, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. It appears as a white to off-white crystalline powder with a melting point range of 266–267°C (decomposition) and demonstrates water solubility of 14.11 g/L at 25°C [2]. As an aromatic α-amino acid, DL-phenylalanine serves dual functional roles: the L-enantiomer component acts as a biosynthetic precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine via conversion to L-tyrosine, while the D-enantiomer component functions as an inhibitor of carboxypeptidase A (enkephalinase), an enzyme responsible for the degradation of endogenous opioid peptides including enkephalins [3][4].

Why DL-Phenylalanine (CAS 150-30-1) Cannot Be Interchanged with L-Phenylalanine or D-Phenylalanine Alone in Research and Formulation


Interchanging DL-phenylalanine with its single-enantiomer counterparts (L-phenylalanine, CAS 63-91-2, or D-phenylalanine, CAS 673-06-3) is not functionally equivalent due to fundamental differences in pharmacokinetic disposition and metabolic fate. Human pharmacokinetic studies demonstrate that following oral administration of a pseudo-racemic mixture, D-phenylalanine achieves peak plasma concentrations approximately threefold higher than L-phenylalanine (D/L ratio at Cmax of 3.19–3.26), and urinary excretion of unchanged D-phenylalanine (27.4–38.0% of dose) substantially exceeds that of L-phenylalanine (0.25–0.8% of dose) [1]. Furthermore, in vitro enzymatic studies establish that the carboxypeptidase A inhibitory activity responsible for enkephalin preservation resides exclusively in the D-enantiomer and is absent in L-phenylalanine, while the neurotransmitter precursor function is mediated primarily through the L-enantiomer [2][3]. Consequently, procurement of the racemic DL-mixture is scientifically mandatory for any application requiring the combined pharmacological profile—neurotransmitter precursor activity from the L-isomer plus enkephalinase inhibition from the D-isomer—as neither single enantiomer alone can replicate this dual functionality.

DL-Phenylalanine (CAS 150-30-1) Quantitative Differentiation Evidence: Pharmacokinetic, Clinical, Physicochemical, and Analytical Comparator Data


Pharmacokinetic Differentiation: D-Phenylalanine Exhibits 3-Fold Higher Peak Plasma Concentration and 34-152× Higher Urinary Excretion than L-Phenylalanine in Humans

In a human pharmacokinetic study administering a stable isotope-labelled pseudo-racemic mixture of L-[15N]phenylalanine and D-[2H5]phenylalanine orally to healthy adult volunteers at a dose of 25 mg/kg each, D-phenylalanine plasma levels demonstrated a faster rise to higher maximum values compared to L-phenylalanine, with a D/L concentration ratio at maximum plasma concentration of 3.19 and 3.26 in the two subjects [1]. Additionally, the urinary excretion profiles differed substantially: only 0.25–0.8% of the administered L-phenylalanine dose was excreted unchanged in urine, whereas 27.4–38.0% of the D-phenylalanine dose appeared unchanged in urine—representing a 34- to 152-fold difference in renal elimination of the unchanged parent compound [1]. Furthermore, approximately one-third (≈33%) of the administered D-phenylalanine dose was estimated to undergo stereochemical inversion to the L-isomer in vivo, whereas L-phenylalanine underwent efficient hydroxylation to L-tyrosine without racemization [1].

Pharmacokinetics Stereospecific metabolism Bioavailability Human study

Clinical Antidepressant Efficacy: DL-Phenylalanine Demonstrates Non-Inferiority to Imipramine in Double-Blind Controlled Trial

In a double-blind controlled study, 40 depressed patients were randomized to receive either DL-phenylalanine (150–200 mg/24 h) or the tricyclic antidepressant imipramine (150–200 mg/24 h) for 30 days, with 27 patients completing the trial (14 on imipramine, 13 on phenylalanine) [1]. Using the Hamilton Depression Scale and the Bf-S self-rating questionnaire as primary outcome measures, no statistical difference could be found between the two drug treatment groups (Student's t-test) [1]. Ratings for anxiety were significantly lower in the imipramine group on days 10 and 20, but this difference was not sustained at day 30; sleep disturbances were more influenced by imipramine on days 1, 5, and 10, but not on days 20 and 30 [1]. Separate analysis of psychopathological syndromes (somatic depressive syndrome and retarded depressive syndrome) showed no group difference at the 0.05 level of significance using two-way analysis of variance [1]. An earlier open study in 20 depressed patients receiving 75–200 mg/day DL-phenylalanine for 20 days reported that 12 of 20 patients (60%) achieved complete (n=8) or good (n=4) response sufficient for discharge without further treatment [2].

Clinical trial Antidepressant Hamilton Depression Scale Double-blind

Aqueous Processing Stability: DL-Phenylalanine Maintains >98% Transmittance at 60°C and >99% Transmittance Across pH 3.0–10.0

Physicochemical characterization of DL-phenylalanine in aqueous solution was conducted to evaluate its suitability for beverage and liquid formulation development. When solubility was analyzed by transmittance at 600 nm, solutions containing DL-phenylalanine at concentrations ranging from 0.1% to 2.0% (w/v) demonstrated transmittance exceeding 98% at temperatures above 60°C, indicating high solubility under elevated temperature processing conditions [1][2]. Notably, transmittance exceeded 99% across a wide pH range of 3.0, 7.0, and 10.0, confirming robust solubility stability across acidic, neutral, and basic environments relevant to formulation development [1][2]. The absolute water solubility at 25°C is 14.11 g/L [3], and a 1:100 aqueous solution yields a pH range of 5.4–6.0 .

Solubility Processing stability Formulation Aqueous solution

Mechanistic Differentiation: D-Phenylalanine Component Selectively Inhibits Carboxypeptidase A (Enkephalinase) Whereas L-Phenylalanine Does Not

The analgesic activity attributed to DL-phenylalanine derives specifically from its D-enantiomer component, which functions as an inhibitor of carboxypeptidase A (also referred to as enkephalinase), the enzyme responsible for the degradation of endogenous opioid peptides including methionine-enkephalin and leucine-enkephalin [1][2]. Critical mechanistic distinction: D-phenylalanine and DL-phenylalanine inhibit carboxypeptidase A and enkephalinase enzymes, whereas L-phenylalanine does not exhibit this inhibitory activity [3]. This enantiomer-specific inhibition preserves endogenous enkephalin peptides from enzymatic degradation, thereby potentiating opioid receptor-mediated analgesia. In vitro studies have evaluated D-phenylalanine alongside other carboxypeptidase A inhibitors, confirming its activity as an enkephalinase inhibitor that raises brain enkephalin levels [2].

Enzyme inhibition Enkephalinase Carboxypeptidase A Analgesia mechanism

Analytical Method Validation: RP-HPLC-FLD Enables Quantification of DL-Phenylalanine Enantiomers in Human Plasma with Total Analysis Time <25 Minutes

A validated reversed-phase high-performance liquid chromatography with fluorescence detector (RP-HPLC-FLD) method has been established for the determination and quantification of hepatoma-associated DL-amino acids, including DL-phenylalanine, in human plasma samples [1]. The method employs O-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (NAC) as pre-column derivatization reagents, which significantly shortened detection time and improved detection sensitivity compared to conventional approaches [1]. Chromatographic determination was achieved using a programmed gradient elution with a flow rate of 1.0 mL/min, with fluorescence detection at excitation 350 nm and emission 450 nm [1]. Under optimized conditions, total analysis time was reduced to less than 25 minutes per plasma sample, and the method met all validation requirements for linearity, recovery, and intra- and inter-day precision for DL-amino acid enantiomer detection in human plasma [1].

Analytical chemistry HPLC Enantiomer separation Biomarker

Validated Application Scenarios for DL-Phenylalanine (CAS 150-30-1) in Research, Formulation, and Analytical Settings


Mood Disorder Research Requiring Combined Neurotransmitter Precursor and Endogenous Opioid Modulation

Based on clinical trial evidence demonstrating non-inferiority of DL-phenylalanine (150–200 mg/day) to imipramine on the Hamilton Depression Scale in a double-blind controlled study, researchers investigating amino acid-based interventions for depression should procure the racemic DL-mixture rather than L-phenylalanine alone [1]. The DL-form provides the dual mechanistic profile—L-enantiomer serving as catecholamine precursor via tyrosine hydroxylation, D-enantiomer inhibiting enkephalin degradation via carboxypeptidase A blockade—that neither single enantiomer can replicate [2]. Open-label data indicating 60% of depressed patients (12 of 20) achieved discharge-ready response within 20 days at 75–200 mg/day doses supports its use in exploratory clinical research protocols [3].

Liquid Nutraceutical and Functional Beverage Formulation Development

Formulation scientists developing aqueous-based delivery systems for DL-phenylalanine should reference the processing stability data showing >98% transmittance at concentrations of 0.1–2.0% at temperatures above 60°C, and >99% transmittance across pH 3.0–10.0, confirming robust solubility under diverse manufacturing conditions [4][5]. The water solubility of 14.11 g/L at 25°C and a 1:100 solution pH range of 5.4–6.0 provide additional formulation parameters for beverage, sports nutrition, or functional drink applications where the combined mood-supportive and analgesic properties of DL-phenylalanine are desired [6].

Pharmacokinetic and Bioequivalence Studies of Racemic Amino Acid Formulations

Investigators conducting human pharmacokinetic studies of DL-phenylalanine should reference the stereospecific disposition data establishing that D-phenylalanine achieves approximately 3-fold higher peak plasma concentrations than L-phenylalanine (D/L Cmax ratio 3.19–3.26) and exhibits 34- to 152-fold higher urinary excretion of unchanged parent compound (27.4–38.0% vs. 0.25–0.8%) [7]. Additionally, the finding that approximately one-third of orally administered D-phenylalanine undergoes in vivo stereochemical inversion to the L-isomer provides essential context for interpreting plasma concentration-time profiles and designing bioequivalence studies comparing different DL-phenylalanine formulations [7].

Analytical Method Development for DL-Amino Acid Quantification in Biological Matrices

Quality control and bioanalytical laboratories requiring quantification of DL-phenylalanine in plasma or serum samples can adopt the validated RP-HPLC-FLD method achieving total analysis time under 25 minutes per sample, with fluorescence detection parameters (excitation 350 nm, emission 450 nm) optimized for OPA/NAC-derivatized enantiomers [8]. This method has been validated for linearity, recovery, and intra-/inter-day precision in human plasma, making it directly applicable to pharmacokinetic studies, therapeutic monitoring, and biomarker research involving hepatocellular carcinoma or other conditions where DL-amino acid profiles may be diagnostically relevant [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dl-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.